2-Isopropyl-1,3-dioxane-5-carboxylic Acid
Overview
Description
2-Isopropyl-1,3-dioxane-5-carboxylic Acid: is a derivative of 1,3-dioxane, a six-membered heterocyclic compound containing two oxygen atoms. The isopropyl and carboxy groups are substituents on the 1,3-dioxane ring, which can exist in different isomeric forms, namely trans and cis, depending on the relative positions of these substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dioxane derivatives, including those with isopropyl and carboxy substituents, typically involves reactions such as thioacetalization. The formation of isomers, such as trans and cis, can be influenced by the nature of substituents, with electron-donating groups favoring the formation of less cis isomers compared to electron-withdrawing groups.
Industrial Production Methods: the general approach involves the use of appropriate starting materials and catalysts under controlled conditions to achieve the desired isomeric form .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-1,3-dioxane-5-carboxylic Acid can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The reactivity of dioxane isomers can vary significantly. For example, the trans isomers of 5-alkyl-2-methyl-2-carbomethoxy-1,3-dioxanes exhibit faster hydrolysis rates than their cis counterparts.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound can yield carboxylic acids and alcohols.
Scientific Research Applications
Chemistry: In chemistry, 2-Isopropyl-1,3-dioxane-5-carboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine: In biology and medicine, this compound can be used in the study of enzyme interactions and metabolic pathways. Its structural properties make it a useful tool for understanding the behavior of similar compounds in biological systems.
Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-Isopropyl-1,3-dioxane-5-carboxylic Acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules in the system. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
- cis-2-Isopropyl-5-carboxy-1,3-dioxane
- 2,5-Dimethyl-1,3-dioxane
- 2,5-Diethoxy-1,3-dioxane
Uniqueness: 2-Isopropyl-1,3-dioxane-5-carboxylic Acid is unique due to its specific isomeric form, which influences its reactivity and interactions with other molecules. The trans configuration provides distinct chemical properties compared to its cis counterpart, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-propan-2-yl-1,3-dioxane-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(2)8-11-3-6(4-12-8)7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMFNZWIXHJCMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OCC(CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921955, DTXSID301214940 | |
Record name | 2-(Propan-2-yl)-1,3-dioxane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301214940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116193-72-7, 42031-28-7 | |
Record name | 2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116193-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | A mixture of: trans-2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid; cis-2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116193727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Propan-2-yl)-1,3-dioxane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301214940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | A mixture of: trans-2-(1-methylethyl)-1,3-dioxane-5-carboxylic acid; cis-2-(1-methylethyl)-1,3-dioxane-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-2-isopropyl-5-carboxy-1,3-dioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.